molecular formula C8H11N3O2 B3169224 4-(1H-imidazole-1-carbonyl)morpholine CAS No. 93605-74-4

4-(1H-imidazole-1-carbonyl)morpholine

Cat. No.: B3169224
CAS No.: 93605-74-4
M. Wt: 181.19 g/mol
InChI Key: WCRWCPGYKYDSJL-UHFFFAOYSA-N
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Description

4-(1H-Imidazole-1-carbonyl)morpholine (CAS 93605-74-4) is a chemical compound of significant interest in medicinal chemistry research, serving as a versatile building block for the development of novel bioactive molecules. Its structure incorporates two prominent pharmacophores: the imidazole and morpholine rings. The imidazole nucleus is a fundamental scaffold in pharmacology, forming the core of a wide range of approved drugs with diverse activities, including antifungal, anticancer, anti-inflammatory, and antihypertensive properties . The morpholine ring is equally valuable, particularly in the design of central nervous system (CNS) drug candidates, due to its well-balanced lipophilic-hydrophilic profile which aids in optimizing solubility and permeability through the blood-brain barrier . As a synthetic intermediate, this carbonyl-linked morpholine-imidazole conjugate provides researchers a strategic template for constructing potential enzyme inhibitors or receptor modulators. Its application is primarily in early-stage drug discovery for synthesizing and screening new chemical entities. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazol-1-yl(morpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-8(11-2-1-9-7-11)10-3-5-13-6-4-10/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRWCPGYKYDSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93605-74-4
Record name 4-(1H-imidazole-1-carbonyl)morpholine
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Chemical Reactivity and Mechanistic Investigations

Reactivity of the Imidazole-1-carbonyl Moiety

The imidazole-1-carbonyl unit is the primary site of reactivity in 4-(1H-imidazole-1-carbonyl)morpholine. Its behavior is characteristic of N-acyl imidazoles, which are known to be effective acylating agents.

Nucleophilic Acyl Substitution Pathways

The principal reaction pathway for the imidazole-1-carbonyl moiety is nucleophilic acyl substitution. nih.govlibretexts.orgmasterorganicchemistry.com In this two-step mechanism, a nucleophile initially attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the imidazole (B134444) ring, being a good leaving group, is expelled, resulting in the formation of a new carbonyl compound. libretexts.org The stability of the resulting imidazolate anion contributes to the favorability of this substitution pathway.

The reactivity of N-acyl imidazoles toward nucleophilic attack is significantly greater than that of typical amides. nih.gov This enhanced reactivity is attributed to the electronic properties of the imidazole ring. Unlike in a standard amide where the nitrogen lone pair is delocalized onto the carbonyl oxygen, in an N-acyl imidazole, this resonance stabilization is less effective. This results in a more electrophilic carbonyl carbon, thus more susceptible to nucleophilic attack. futurelearn.com

Role as a Carbonyl Transfer Agent

Owing to the lability of the imidazole leaving group, this compound can function as an effective carbonyl transfer agent. nih.gov This property is harnessed in organic synthesis to introduce a carbonyl group into various nucleophiles. N-acyl imidazoles are recognized as moderately reactive acylation reagents, offering a balance between stability and reactivity, which allows for controlled acyl transfer under mild conditions. kyoto-u.ac.jpnih.gov They have been successfully employed in the synthesis of esters, amides, and other carboxylic acid derivatives. fishersci.co.ukmasterorganicchemistry.com For instance, the reaction of an N-acyl imidazole with an alcohol or an amine will yield the corresponding ester or amide, respectively, with the release of imidazole as a byproduct. The reactivity of these compounds can be modulated by introducing different substituents onto the imidazole ring. kyoto-u.ac.jp

NucleophileProductGeneral Reaction Conditions
Alcohol (R-OH)Ester (R-O-C(=O)-morpholine)Typically requires heating or a catalyst
Primary Amine (R-NH2)Amide (R-NH-C(=O)-morpholine)Generally proceeds readily
Secondary Amine (R2NH)Amide (R2N-C(=O)-morpholine)Generally proceeds readily

Transformations Involving the Morpholine (B109124) Nitrogen

The nitrogen atom of the morpholine ring, being part of an amide linkage, exhibits significantly different reactivity compared to a free secondary amine.

Participation in Amidation and Carbamate (B1207046) Formation

Once the morpholine nitrogen is acylated to form the amide bond in this compound, its nucleophilicity is greatly diminished. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance. futurelearn.com This delocalization reduces the availability of the lone pair to attack other electrophiles. Consequently, the morpholine nitrogen in this compound is not expected to readily participate in further amidation or carbamate formation reactions under standard conditions. For such reactions to occur, a more nucleophilic amine would typically be required to displace the morpholine amide.

The synthesis of amides and carbamates generally involves the reaction of a nucleophilic amine with an activated carbonyl compound. nih.gov In the context of this compound, the imidazole-1-carbonyl moiety is the reactive electrophile, and the morpholine is part of the acyl group being transferred.

Influence on Overall Compound Basicity and Nucleophilicity

The acylation of the morpholine nitrogen has a profound effect on its basicity and nucleophilicity. Morpholine itself is a moderately strong base, with a pKa of its conjugate acid around 8.4. However, when the nitrogen atom becomes part of an amide, as in this compound, its basicity is drastically reduced. This is due to the resonance delocalization of the nitrogen's lone pair, which makes it less available for protonation. Amides are significantly less basic than their corresponding amines. libretexts.org

Furthermore, the ether oxygen atom within the morpholine ring exerts an electron-withdrawing inductive effect, which further decreases the electron density on the nitrogen atom, rendering it less basic and nucleophilic than a comparable piperidine-based amide. masterorganicchemistry.com The nucleophilicity of amines generally correlates with their basicity, and the significant reduction in basicity upon acylation translates to a much lower nucleophilicity for the morpholine nitrogen in the title compound.

CompoundStructurepKa of Conjugate Acid
PiperidineC5H11N~11.1
MorpholineC4H9NO~8.4
Amide (general)R-C(=O)NR'R''Typically <0

Intramolecular Cyclization and Rearrangement Reactions (if applicable)

While there is no specific literature detailing the intramolecular cyclization or rearrangement of this compound itself, related studies on similar structures suggest potential reaction pathways. For instance, it has been demonstrated that 1,2-dialkylimidazoles can undergo intramolecular aldol-like cyclization when an electrophilic carbonyl group is present in a side chain. uiowa.edu This proceeds through the formation of a nucleophilic 2-alkylidene imidazoline (B1206853) intermediate upon treatment with an activating agent like di-tert-butyl dicarbonate (B1257347) ((BOC)2O), which generates an N-acyl imidazolium (B1220033) species. uiowa.edu Given the presence of the imidazole ring in this compound, it is conceivable that under specific conditions, particularly with activation of the imidazole ring and the presence of a suitable internal electrophile, intramolecular reactions could be induced.

Photochemical rearrangements of imidazoles have also been studied, although this typically requires specific irradiation conditions and may lead to complex product mixtures through various isomerization pathways. nu.edu.kz Without specific experimental data, any discussion of intramolecular reactions of this compound remains speculative but grounded in the known reactivity of its constituent functional groups.

Mechanistic Elucidation of Key Synthetic Transformations

The primary synthetic route to this compound is the reaction between morpholine and N,N'-Carbonyldiimidazole (CDI). This transformation is a classic example of a nucleophilic acyl substitution reaction. The mechanism is well-understood and proceeds through a distinct, stepwise pathway. youtube.comyoutube.comyoutube.com

The carbonyl carbon in CDI is electrophilic and is attacked by the nucleophilic secondary amine of the morpholine ring. youtube.com The imidazole rings are excellent leaving groups, facilitating the substitution.

Mechanism of Formation:

Nucleophilic Attack: The nitrogen atom of the morpholine molecule acts as a nucleophile, attacking one of the carbonyl carbons of CDI. This leads to the formation of a tetrahedral intermediate. youtube.com

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. This results in the reformation of the carbonyl double bond and the expulsion of one of the imidazole rings as an anion.

Proton Transfer: The displaced imidazole anion is basic and abstracts the proton from the now-positively charged morpholine nitrogen. This step regenerates the neutral imidazole by-product and yields the final product, this compound. youtube.com

Applications in Advanced Organic Synthesis and Materials Chemistry

As a Reagent for the Formation of Amides, Esters, and Ureas

The structural core of 4-(1H-imidazole-1-carbonyl)morpholine features an N-acylimidazole moiety, which is analogous to the well-known coupling agent 1,1'-carbonyldiimidazole (B1668759) (CDI). This functional group acts as an excellent acyl donor, activating the carbonyl group for nucleophilic attack. This inherent reactivity makes it a potent potential reagent for the formation of amides, esters, and ureas, which are fundamental linkages in pharmaceuticals, polymers, and biologically active compounds.

The synthesis of amides and esters often requires the activation of a carboxylic acid. Reagents like this compound can serve this purpose. The reaction would proceed via an activated acyl-imidazole intermediate, which is then readily displaced by an amine or alcohol nucleophile to form the corresponding amide or ester, releasing imidazole (B134444) and morpholine (B109124) as byproducts. This process is similar to the CDI-mediated synthesis of Weinreb amides, a reliable method for preparing ketones from carboxylic acids. Furthermore, morpholino enamides have been noted as effective replacements for traditional Weinreb amides in certain synthetic contexts.

In peptide synthesis, various morpholine-based immonium and halogenoamidinium salts have been developed as effective coupling reagents. youtube.com The presence of the morpholine ring can enhance the solubility and stability of these reagents. youtube.com While direct studies on this compound for peptide coupling are not extensively documented, its structure suggests it could function similarly by activating amino acids for peptide bond formation.

For urea (B33335) synthesis, the classical approach often involves the generation of an isocyanate intermediate. mdpi.com The activated carbonyl in this compound could potentially react with amines to form urea derivatives, although this specific application requires further investigation. The general utility of urea derivatives in medicinal chemistry is vast, with the urea functionality being crucial for establishing key drug-target interactions through hydrogen bonding. mdpi.com

Utilization as a Building Block in Complex Chemical Scaffolds

The distinct imidazole and morpholine rings within this compound make it an attractive starting material or building block for constructing more elaborate and functionally diverse molecular frameworks.

Design and Synthesis of Hybrid Molecular Architectures

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. The imidazole-morpholine scaffold is a recurring theme in the synthesis of such hybrids. Research has demonstrated the synthesis of various complex molecules where these two heterocycles are present. For instance, novel benzimidazole (B57391) derivatives incorporating a morpholine moiety have been designed and evaluated as potential c-Myc inhibitors for cancer therapy. nih.gov

In other work, morpholinylchalcones have been synthesized and used as precursors to create complex pyridopyrimidinone heterocycles with potential antitumor activity. nih.gov Similarly, hybrid molecules containing imidazole and 1,3,4-thiadiazole (B1197879) cores have been synthesized from precursors to evaluate their antiparasitic activity. rsc.org These examples underscore the value of the imidazole and morpholine motifs in constructing complex, multi-functional molecules.

Hybrid Molecule TypePrecursors/Key MoietiesSynthetic ApproachPotential Application
Imidazole-Thiadiazole HybridsImidazole, p-aminobenzoic acid, 1,3,4-thiadiazoleMulti-step linear route including Steglich esterification rsc.orgAntiprotozoal rsc.org
Benzimidazole-Morpholine HybridsBenzimidazole, MorpholineMulti-step synthesisc-Myc inhibitor, Anti-lung cancer nih.gov
Morpholinylchalcone-Pyridopyrimidinone HybridsMorpholinylchalcone, 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-oneCondensation and cyclization reactions nih.govAntitumor nih.gov
Imidazole-Morpholine-Oxadiazole HybridsImidazole, Morpholine, 1,2,4-oxadiazoleMulti-step synthesisAnti-breast cancer

Construction of Macrocyclic and Oligomeric Structures

The morpholine unit is a key component in the synthesis of a class of synthetic oligomers known as morpholino oligomers, or PMOs (phosphorodiamidate morpholino oligomers). These are non-natural nucleic acid analogues that have applications in antisense therapy due to their high nuclease stability and strong binding affinity to RNA. nih.gov

The synthesis of these oligomers is typically performed on a solid phase, involving the repetitive coupling of morpholino subunits. nih.gov These subunits are morpholine rings, often with a nucleobase attached, that are linked by a phosphorodiamidate backbone. While this compound itself is not the direct monomer used, its morpholine core is the fundamental repeating unit in these important biomimetic polymers. Studies have explored the synthesis of various morpholine building blocks for creating these artificial oligomers and peptide foldamers. The hybridization properties of glycine (B1666218) morpholine oligomers (gMOs) with DNA and RNA have also been investigated through experimental and molecular dynamics studies, highlighting their potential as promising nucleic acid analogues.

Role as an Intermediate in Cascade and Domino Reactions

Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to complex molecules from simple precursors. Such reactions minimize waste and purification steps, aligning with the principles of green chemistry. While the imidazole and morpholine moieties are found in products of various cascade reactions, the specific role of this compound as a key intermediate in such a process is not prominently documented in the reviewed scientific literature. The discovery of a domino reaction yielding a novel class of imidazole-based azo dyes from different precursors has been reported, showcasing the utility of the imidazole core in such transformations. However, a direct link to a cascade process initiated by or passing through this compound awaits exploration.

Development of Catalytic Systems Incorporating the Imidazole-Morpholine Unit

The unique structural and electronic properties of the imidazole and morpholine rings make them attractive components for the design of novel catalysts. While the pyrrolidine (B122466) ring is often more efficient in enamine-based organocatalysis, recent research has focused on developing highly efficient catalysts based on the morpholine framework.

A new class of organocatalysts, β-morpholine amino acids, have been synthesized and successfully applied in the 1,4-addition (Michael addition) of aldehydes to nitroolefins. Researchers found that despite the generally lower reactivity of morpholine-enamines, catalysts with a specific substitution pattern and stereochemistry can achieve excellent yields and high enantioselectivity. The presence of the oxygen atom in the morpholine ring influences the nucleophilicity of the key enamine intermediate, posing a challenge that has been overcome through careful catalyst design.

CatalystReactionAldehydeNitroolefinYield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
β-Morpholine Amino Acid (I)Michael AdditionPropanal(E)-β-Nitrostyrene9999:190
β-Morpholine Amino Acid (I)Michael AdditionButanal(E)-β-Nitrostyrene9999:193
β-Morpholine Amino Acid (I)Michael AdditionPentanal(E)-β-Nitrostyrene9299:194

This work demonstrates that catalytic systems incorporating the morpholine unit, a key component of this compound, can be highly effective in asymmetric synthesis.

Integration into Functional Materials (e.g., ligands for metal complexes, polymers)

The imidazole and morpholine moieties are both excellent ligands for coordinating with metal ions, making this compound and its derivatives valuable for the construction of functional materials like coordination polymers and metal-organic frameworks (MOFs). Imidazole possesses two N-donor sites and is a fundamental building block in this field.

Furthermore, as discussed in section 4.2.2, the morpholine scaffold is the basis for functional polymers like morpholino oligomers (PMOs), which are used as antisense agents. nih.gov The synthesis of these oligomers involves linking morpholine subunits, demonstrating the integration of this heterocycle into a polymeric backbone to create materials with specific biological functions. nih.gov The development of new morpholine derivatives continues to be an active area of research for creating novel ligands and materials.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of 4-(1H-imidazole-1-carbonyl)morpholine. Methods like Density Functional Theory (DFT) are commonly employed to determine the optimized geometry, representing the lowest energy arrangement of its atoms. These calculations provide precise bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity. For a molecule like this compound, the HOMO is expected to be localized on the electron-rich imidazole (B134444) and morpholine (B109124) rings, while the LUMO would be associated with the carbonyl group and the imidazole ring, which can accept electron density.

Table 1: Conceptual Data for Frontier Molecular Orbitals of this compound

Molecular OrbitalConceptual Energy (eV)Description
HOMO-Represents the electron-donating capacity, likely localized on the imidazole and morpholine nitrogen atoms.
LUMO-Represents the electron-accepting capacity, likely centered on the carbonyl carbon and the imidazole ring.
HOMO-LUMO Gap-A larger value indicates higher kinetic stability and lower chemical reactivity.

Note: The energy values are conceptual and would require specific DFT calculations to be determined accurately.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites. These maps illustrate the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the imidazole ring, highlighting these as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can model the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most favorable reaction routes. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating the activation energy. Understanding the transition state structure provides critical insights into the mechanism of a reaction. For instance, in the hydrolysis of this compound, modeling could reveal the step-by-step process of water addition and ring-opening.

Conformational Analysis and Flexibility Studies

The morpholine ring in this compound typically adopts a chair conformation to minimize steric strain. However, the molecule possesses conformational flexibility due to the rotation around the single bonds connecting the morpholine ring, the carbonyl group, and the imidazole ring.

Conformational analysis studies, often performed using computational methods, can determine the relative energies of different conformers and the energy barriers for their interconversion. This information is crucial as the biological activity and reactivity of a molecule can be highly dependent on its preferred conformation. For this compound, the orientation of the imidazole ring relative to the morpholine-carbonyl fragment would be a key area of investigation.

Spectroscopic Property Predictions

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the 1H and 13C NMR chemical shifts. By comparing the calculated shifts with experimental data, the accuracy of the computed molecular structure can be validated.

IR Vibrational Modes: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule's IR spectrum. These predictions aid in the assignment of experimental IR bands to specific molecular vibrations, such as the characteristic stretching frequency of the carbonyl group (C=O) and the various C-N and C-H vibrations within the imidazole and morpholine rings.

Table 2: Conceptual Spectroscopic Data Predictions for this compound

Spectroscopic DataPredicted FeatureAssociated Functional Group
13C NMR~160-170 ppmCarbonyl Carbon (C=O)
1H NMR~7.0-8.0 ppmImidazole Protons
1H NMR~3.5-4.0 ppmMorpholine Protons
IR~1680-1720 cm-1Carbonyl (C=O) Stretch

Note: These are approximate ranges and would need to be confirmed by specific calculations and experimental measurements.

Non-Covalent Interactions and Molecular Recognition in Chemical Systems

Non-covalent interactions play a vital role in molecular recognition and the formation of larger molecular assemblies. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are weaker than covalent bonds but are crucial for determining the three-dimensional structure and interactions of molecules in biological and chemical systems.

In the context of this compound, the imidazole ring can participate in hydrogen bonding (as both a donor and acceptor) and π-π stacking interactions. The carbonyl oxygen can act as a hydrogen bond acceptor. Computational studies can quantify the strength and geometry of these interactions, providing insights into how this molecule might bind to a biological target or self-assemble.

Advanced Characterization Methodologies for Reaction Products and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "4-(1H-imidazole-1-carbonyl)morpholine". Through ¹H, ¹³C, and various 2D NMR experiments, the precise connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For "this compound", the spectrum is expected to show distinct signals for the protons of the morpholine (B109124) and imidazole (B134444) rings. The morpholine protons typically appear as multiplets in the range of δ 3.6–3.8 ppm. The protons on the imidazole ring are expected to resonate further downfield due to the aromatic nature of the ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the amide linkage is a key diagnostic signal, typically appearing in the downfield region of the spectrum, around δ 165–170 ppm. The carbon atoms of the morpholine ring will have characteristic shifts, as will the carbons of the imidazole ring.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are employed to establish correlations between protons and carbons, confirming the connectivity of the molecular framework. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, aiding in the determination of the molecule's conformation.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Imidazole H~7.0 - 8.5-
Imidazole C-~117 - 138
Morpholine H~3.6 - 3.8-
Morpholine C-~45 - 67
Carbonyl C-~165 - 170

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For "this compound" (molar mass: 181.19 g/mol ), high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₈H₁₁N₃O₂. oakwoodchemical.com Electron ionization (EI) or electrospray ionization (ESI) are common techniques used to generate ions for analysis.

The fragmentation pattern observed in the mass spectrum can offer valuable structural insights. Key fragmentation pathways for "this compound" would likely involve the cleavage of the amide bond, leading to the formation of characteristic fragment ions corresponding to the morpholine and imidazole carbonyl moieties. The analysis of these fragments helps to piece together the structure of the parent molecule.

Interactive Data Table: Predicted m/z Values for Adducts of this compound
AdductPredicted m/z
[M+H]⁺182.0924
[M+Na]⁺204.0743
[M+K]⁺220.0483
[M-H]⁻180.0778

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would display characteristic absorption bands corresponding to its key functional groups.

A prominent and diagnostic peak in the IR spectrum is the carbonyl (C=O) stretching vibration of the amide group, which is expected to appear in the region of 1680–1700 cm⁻¹. Other significant absorptions would include the C-N stretching vibrations of the morpholine and imidazole rings, as well as C-H stretching and bending vibrations. The presence and position of these bands provide strong evidence for the successful synthesis of the target compound.

Interactive Data Table: Characteristic IR Absorption Bands for this compound
Functional GroupCharacteristic Absorption Range (cm⁻¹)
Amide C=O Stretch1680 - 1700
C-N Stretch1000 - 1350
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000

X-ray Crystallography for Solid-State Structure Determination of Derivatives

The crystal structure of a derivative would reveal the planarity of the imidazole ring, the chair conformation of the morpholine ring, and the relative orientation of these two moieties. nih.gov This detailed structural information is invaluable for understanding the molecule's physical and chemical properties and for designing related compounds with specific biological activities. Studies on similar imidazole-containing compounds have successfully utilized this technique to elucidate their solid-state structures. nih.gov

Chromatographic Techniques for Purity Assessment and Separation of Isomers (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of "this compound" and for separating any potential isomers or byproducts from the reaction mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be suitable for analyzing "this compound". mdpi.comsielc.com The retention time of the compound can be used for its identification, and the peak area can be used to determine its purity.

Gas Chromatography (GC): Gas chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. While "this compound" may have limited volatility, GC analysis could be possible, potentially after derivatization to increase its volatility. nih.gov GC coupled with a mass spectrometer (GC-MS) would provide both separation and structural information, making it a valuable tool for identifying impurities. nih.govnih.gov

These chromatographic methods are crucial for ensuring the quality control of synthesized "this compound" and for isolating pure samples for further characterization and biological evaluation.

Future Directions and Emerging Research Avenues

Exploration of Sustainable and Green Synthetic Approaches

The synthesis of amide bonds is one of the most frequently performed reactions in the chemical industry, yet traditional methods often rely on stoichiometric coupling agents that generate significant waste. rsc.org The future synthesis of 4-(1H-imidazole-1-carbonyl)morpholine is geared towards environmentally benign methodologies that align with the principles of green chemistry.

A primary focus is the use of biocatalysis. Enzymes such as lipases and acyltransferases are being investigated for their ability to catalyze amide bond formation in aqueous media under mild conditions. rsc.orgworktribe.com For instance, an acyltransferase from Mycobacterium smegmatis has demonstrated the ability to N-acylate a wide range of primary amines in water, suggesting a potential enzymatic route from imidazole-1-carboxylic acid derivatives and morpholine (B109124). worktribe.com Lipase-catalyzed kinetic resolutions have also been used on an industrial scale to produce enantiopure amines and amides. rsc.org The development of such biocatalytic processes would offer a highly selective and sustainable alternative to conventional synthesis, minimizing waste and avoiding harsh reagents. rsc.orgrsc.org

Other green chemistry strategies include mechanochemistry, which avoids the use of bulk solvents, and microwave-assisted synthesis. researchgate.netresearchgate.net The use of 1,1'-Carbonyldiimidazole (B1668759) (CDI), a related and benign activating agent, in solvent-free mechanochemical methods highlights a promising path for the synthesis of imidazole-based amides. researchgate.net

Table 1: Potential Green Synthetic Methods for this compound
MethodKey PrinciplePotential AdvantagesRelevant Research Context
Biocatalytic AmidationUse of enzymes (e.g., lipases, acyltransferases) to form the amide bond.High selectivity, mild reaction conditions (aqueous media, room temperature), biodegradable catalyst. rsc.orgrsc.orgAcyltransferase from M. smegmatis used for N-acylation in water. worktribe.com
MechanochemistrySolvent-free reaction conditions using mechanical force (ball-milling).Reduced solvent waste, potentially faster reaction times, energy efficiency.Solvent-free synthesis using 1,1'-Carbonyldiimidazole (CDI). researchgate.net
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate the reaction.Rapid heating, shorter reaction times, often improved yields.Microwave-assisted synthesis of imidazole (B134444) derivatives. researchgate.netnih.gov
Green SolventsReplacement of hazardous organic solvents with benign alternatives (e.g., water, ionic liquids).Reduced environmental impact and improved safety.Synthesis of imidazoles in greener solvents. iau.ir

Development of Novel Organocatalytic Applications

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthesis. scienceopen.com The this compound scaffold is a prime candidate for exploration as a novel organocatalyst. The imidazole moiety can act as a nucleophilic catalyst or a general base, similar to N-methylimidazole, which is known to catalyze various transformations. acs.orgnih.gov

Simultaneously, the morpholine group, while generally less reactive in enamine catalysis than pyrrolidine (B122466), can influence the steric environment and solubility of the catalyst, potentially imparting unique selectivity in certain reactions. nih.gov Researchers are investigating new morpholine-based organocatalysts that, despite the electronic-withdrawing effect of the oxygen atom, can be highly effective for reactions like Michael additions. nih.gov The combination of the imidazole and morpholine functionalities in a single molecule could lead to bifunctional catalysts with novel reactivity and selectivity.

Chemo- and Regioselective Functionalization Strategies

The ability to selectively modify a molecule is crucial for creating derivatives with tailored properties. Future research will focus on developing precise methods for the functionalization of the this compound scaffold. The imidazole ring possesses three C-H bonds that can be selectively functionalized. nih.govacs.org Strategies involving direct C-H arylation using palladium or other transition metal catalysts allow for the introduction of aryl groups at the C2, C4, and C5 positions. nih.govacs.org The use of protecting groups, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can direct this functionalization to specific positions and can be subsequently removed. nih.gov

Furthermore, the morpholine amide itself is a functional group that can be transformed. While generally stable, morpholine amides can be converted to other functionalities like ketones, aldehydes, or amines under specific reaction conditions, demonstrating their utility as synthetic intermediates. nih.govresearchgate.net

Application in Flow Chemistry and Microreactor Technology

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages, including enhanced safety, better heat and mass transfer, and ease of scalability. scispace.com This technology is particularly well-suited for the synthesis of heterocyclic compounds like imidazoles. rsc.org

Future production of this compound and its derivatives could be significantly optimized by transitioning from batch to continuous-flow processes. A flow setup could involve pumping solutions of the starting materials (e.g., an imidazole derivative and morpholine chloroformate) through a heated microreactor, potentially containing an immobilized catalyst or scavenger resin to facilitate the reaction and purification. scispace.comrsc.org Such a system would allow for rapid optimization of reaction conditions and could be scaled up for industrial production by simply running the system for a longer duration. scispace.com

Advanced Computational Modeling for Predictive Synthesis Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. mdpi.com For this compound, computational modeling can provide profound insights into its reactivity and properties. DFT calculations can be used to study the electronic structure of the molecule, predict the most likely sites for electrophilic or nucleophilic attack, and model the transition states of potential reactions. acs.orgresearchgate.net

This predictive power can accelerate the development of new synthetic routes by identifying the most promising reaction conditions before they are tested in the lab. researchgate.net For example, modeling can help in designing functionalized derivatives with specific electronic properties for use as organocatalysts or sensors. nih.govnih.gov Molecular docking studies can further predict how these derivatives might interact with biological targets. mdpi.comnih.gov

Design of Chemically Selective Probes and Sensors Based on the Scaffold

The imidazole ring is a well-known component in the design of chemosensors due to the ability of its nitrogen atoms to coordinate with metal ions. unigoa.ac.inresearchgate.net Imidazole-based fluorescent probes have been successfully developed for the detection of various analytes, including metal ions like Cu²⁺, Zn²⁺, and Al³⁺, as well as organic molecules like picric acid. unigoa.ac.inmdpi.comrsc.org

The this compound scaffold provides an excellent platform for designing new selective sensors. The imidazole nitrogen atoms and the carbonyl oxygen could act as a bidentate or tridentate chelation site for specific metal ions. By attaching a fluorophore to this scaffold, the binding event can be transduced into a measurable optical signal (color change or fluorescence enhancement/quenching). The morpholine group can be used to tune the solubility and photophysical properties of the sensor molecule. Future research will likely focus on creating novel probes based on this structure for applications in environmental monitoring and biological imaging. rsc.org

Table 2: Potential Sensor Applications Based on Imidazole Scaffolds
Target AnalyteSensing MechanismReported Detection Limit (for related sensors)Reference
Fe³⁺/Fe²⁺Colorimetric change0.27 µM (for Fe³⁺) unigoa.ac.in
Al³⁺Fluorescence turn-on (Chelation-Enhanced Fluorescence)Not specified unigoa.ac.in
Cu²⁺Fluorescence quenching2.77 x 10⁻⁸ M mdpi.com
Picric AcidFluorescence quenching446 ppb rsc.org
HydrazineFluorescence quenching / Gel-sol transitionNot specified rsc.org

Q & A

Q. What are the optimal synthetic routes for 4-(1H-imidazole-1-carbonyl)morpholine, and how can reaction efficiency be maximized?

  • Methodological Answer : The synthesis typically involves coupling morpholine derivatives with imidazole-carbonyl precursors. Key steps include:
  • Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to link the morpholine and imidazole moieties. Ensure anhydrous conditions to prevent hydrolysis .
  • Purification : Employ column chromatography (silica gel, eluent: methanol/dichloromethane gradient) followed by recrystallization from ethanol to achieve >95% purity .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of morpholine to imidazole precursor) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm connectivity. Key signals:
  • Morpholine protons: δ 3.6–3.8 ppm (multiplet, 4H, N–CH2_2) .
  • Imidazole carbonyl: δ 165–170 ppm in 13C^{13}C-NMR .
  • IR Spectroscopy : Identify the carbonyl stretch at 1680–1700 cm1^{-1} .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 209.1) .

Advanced Research Questions

Q. How do structural modifications at the morpholine or imidazole rings affect the compound's bioactivity?

  • Methodological Answer :
  • Morpholine Modifications : Introduce electron-withdrawing groups (e.g., –CF3_3) to enhance metabolic stability. For example, fluorinated morpholine derivatives show improved pharmacokinetic profiles in enzyme inhibition assays .
  • Imidazole Modifications : Replace the carbonyl group with thiourea to study hydrogen-bonding interactions. X-ray crystallography (using SHELXL ) reveals altered binding modes in protein-ligand complexes .
  • Activity Correlation : Use QSAR models to predict bioactivity changes. Parameters like logP and polar surface area are critical for blood-brain barrier penetration .

Q. What computational strategies are suitable for predicting the compound's interaction with cytochrome P450 enzymes?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with PDB structures (e.g., 3TJS for CYP2A13). Focus on the imidazole ring’s coordination to the heme iron .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities. Compare results with experimental IC50_{50} values from fluorometric assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.